molecular formula C16H18N4O2 B2459726 N-phenyl-4-(pyrazin-2-yloxy)piperidine-1-carboxamide CAS No. 1448075-62-4

N-phenyl-4-(pyrazin-2-yloxy)piperidine-1-carboxamide

Cat. No.: B2459726
CAS No.: 1448075-62-4
M. Wt: 298.346
InChI Key: FVSFCVPCIJVISS-UHFFFAOYSA-N
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Description

N-phenyl-4-(pyrazin-2-yloxy)piperidine-1-carboxamide is a synthetically designed small molecule that incorporates a piperidine core linked to a phenyl carboxamide and a pyrazine moiety. This specific architecture places it within a class of nitrogen-containing heterocycles that are of significant interest in medicinal chemistry and drug discovery research. Piperidine and piperazine-based structures are recognized as privileged scaffolds in pharmacology, frequently serving as key components in active pharmaceutical ingredients . The presence of the pyrazine ring further enhances its potential as a versatile building block for the development of novel bioactive compounds, as pyrazine derivatives are known to exhibit a broad spectrum of biological activities . Compounds with structural similarities to this compound, particularly those featuring a piperidine-carboxamide framework, have been investigated as core templates in various therapeutic areas. Research on analogous molecules has explored their potential as coagulation factor Xa inhibitors and in the development of agents for the treatment of substance abuse disorders . Furthermore, the pyrazine heterocycle is a common feature in molecules studied for their antibacterial properties . Given its complex structure, this compound is well-suited for use as a key intermediate in multi-step organic synthesis or as a candidate for high-throughput screening in pharmacological assays. It represents a valuable chemical tool for researchers exploring structure-activity relationships (SAR) and for expanding chemical libraries in the pursuit of new lead compounds.

Properties

IUPAC Name

N-phenyl-4-pyrazin-2-yloxypiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c21-16(19-13-4-2-1-3-5-13)20-10-6-14(7-11-20)22-15-12-17-8-9-18-15/h1-5,8-9,12,14H,6-7,10-11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVSFCVPCIJVISS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=CN=C2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-phenyl-4-(pyrazin-2-yloxy)piperidine-1-carboxamide typically involves the reaction of piperidine derivatives with pyrazine-2-ol and phenyl isocyanate. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the process may be catalyzed by bases like triethylamine .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized for cost-effectiveness and environmental sustainability, often incorporating green chemistry principles .

Chemical Reactions Analysis

Types of Reactions: N-phenyl-4-(pyrazin-2-yloxy)piperidine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrazine derivatives.

Scientific Research Applications

Anti-Tubercular Activity

Recent studies have highlighted the anti-tubercular properties of compounds related to N-phenyl-4-(pyrazin-2-yloxy)piperidine-1-carboxamide. A series of substituted piperidine derivatives were synthesized and tested against Mycobacterium tuberculosis. Among these, certain compounds exhibited significant activity with IC50 values ranging from 1.35 to 2.18 μM, indicating their potential as anti-tubercular agents . The most potent derivatives demonstrated low cytotoxicity on human cells, suggesting a favorable safety profile for further development.

Neuropharmacological Properties

The compound has also been explored for its neuropharmacological effects. Research indicates that derivatives of piperidine can act as selective delta-opioid receptor agonists, which may have implications in treating anxiety and depression . The evaluation of these compounds in behavioral tests showed promising anxiolytic and antidepressant-like effects, which could lead to new therapeutic approaches for mood disorders.

Anticancer Potential

This compound and its analogs have shown potential in anticancer research. Studies involving pyrazine hybrids have demonstrated significant inhibitory effects against various cancer cell lines. For instance, certain derivatives exhibited IC50 values as low as 0.07 μM against K562 leukemia cells, indicating strong anticancer activity . This suggests that modifications in the structure can enhance the efficacy of these compounds against cancer.

Anti-inflammatory Effects

The compound has been reported to possess anti-inflammatory properties. Research indicates that pyrazine-modified derivatives can inhibit inflammation-related signaling pathways, such as NF-κB and TNF-α secretion . This opens avenues for developing treatments for inflammatory diseases using this compound as a lead compound.

Pharmacokinetic Studies

Pharmacokinetic characterization is crucial for understanding the bioavailability and metabolism of this compound. Studies have focused on the absorption, distribution, metabolism, and excretion (ADME) profiles of similar piperidine derivatives. These insights are essential for optimizing the compound's therapeutic efficacy and safety .

Table 1: Summary of Biological Activities

Activity TypeIC50/EC50 ValuesReference
Anti-tubercular1.35 - 2.18 μM
Anticancer (K562)0.07 μM
AnxiolyticBehavioral Test Results
Anti-inflammatoryVarious IC50 values

Case Study: Anti-Tubercular Efficacy

A specific study synthesized various piperidine derivatives and evaluated their activity against Mycobacterium tuberculosis H37Ra. Compounds with an IC90 ranging from 3.73 to 4.00 μM were identified as particularly effective, demonstrating the potential for developing new anti-tubercular therapies based on this scaffold .

Mechanism of Action

The mechanism of action of N-phenyl-4-(pyrazin-2-yloxy)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, thereby modulating biochemical pathways related to disease processes. For instance, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the brain, which is beneficial in treating neurological disorders .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues with Modified Substituents

A. N-ethyl-4-(pyrazin-2-yloxy)piperidine-1-carboxamide ()
  • Structural Difference : Replaces the N-phenyl group with an ethyl group.
  • Physicochemical Properties :
    • Molecular Formula: C₁₂H₁₈N₄O₂
    • Molecular Weight: 250.30 g/mol
    • SMILES: CCNC(=O)N1CCC(CC1)Oc1nccnc1
  • Applications: Primarily used in research as a chemical intermediate.
B. N-Phenyl-4-(8-phenyl-4,5-dihydro-1,2-benzoxazolo[4,5-d]thiazol-2-yl)piperidine-1-carboxamide (–10, 12–13)
  • Structural Difference : Substitutes the pyrazine-2-yloxy group with a benzoxazolothiazole moiety.
  • Key Features: Herbicidal Activity: Acts as a D1 protease inhibitor, a target for novel herbicides. Crystallographic Data:
  • Monoclinic crystal system (space group P21/c) with chair conformation of the piperidine ring.
  • Hydrogen-bonded 1D chains along the [001] direction via N–H···O interactions .
    • Synthesis Yield: High-yield synthesis (95%) via multi-step reactions involving isoxazole and thiazole intermediates .
C. PF-750 (N-phenyl-4-(quinolin-3-ylmethyl)piperidine-1-carboxamide) ()
  • Structural Difference: Replaces pyrazine-2-yloxy with a quinolin-3-ylmethyl group.
  • Biological Activity :
    • FAAH Inhibition: Irreversible inhibitor with IC₅₀ = 16.2 nM.
    • Mechanism: Piperidine rigidity facilitates covalent interaction with Ser241 in FAAH’s active site .

Functional Analogues Targeting Similar Enzymes

A. D1 Protease Inhibitors (–8)

Compound 4a (N-phenyl-4-(4-(5-methyl-3-phenylisoxazol-4-yl)thiazol-2-yl)piperidine-1-carboxamide) shares the N-phenylpiperidine carboxamide core but incorporates isoxazole-thiazole substituents.

  • Herbicidal Efficacy : Demonstrated in vitro inhibition of D1 protease, a critical enzyme in photosynthetic electron transport.
  • Spectroscopic Data :
    • IR: C=O stretch at 1635 cm⁻¹.
    • LC-MS: m/z 444.5 (M⁺) .
B. FAAH Inhibitors ()
  • PF-750 vs. URB597 :

    Parameter PF-750 (Piperidine-Based) URB597 (Carbamate-Based)
    IC₅₀ 16.2 nM 4.6 nM
    Selectivity FAAH-specific Broader lipid targets
    Mechanism Irreversible Reversible
    • Structural Advantage : Piperidine derivatives like PF-750 exhibit enhanced conformational rigidity, improving target engagement compared to acyclic carbamates .

Biological Activity

N-phenyl-4-(pyrazin-2-yloxy)piperidine-1-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of this compound consists of a piperidine ring substituted with a phenyl group and a pyrazin-2-yloxy moiety. This unique combination contributes to its diverse biological properties.

The compound exhibits various mechanisms of action, primarily through the inhibition of specific enzymes and modulation of biochemical pathways. Notably, it has been shown to inhibit acetylcholinesterase (AChE), which increases acetylcholine levels in the brain, potentially benefiting neurological conditions. Additionally, it may interact with other molecular targets involved in cancer and inflammatory processes.

1. Anticancer Activity

This compound has been investigated for its anticancer properties. Research indicates that compounds with similar structures can inhibit key kinases involved in cancer progression, such as Pim kinases and others related to cell signaling pathways . The compound's potential to induce apoptosis in cancer cells has also been noted, with studies reporting IC50 values that suggest significant cytotoxicity against various cancer cell lines .

2. Neuroprotective Effects

The inhibition of AChE suggests potential applications in treating neurodegenerative diseases like Alzheimer's. By increasing acetylcholine levels, the compound may improve cognitive function and protect against neurodegeneration .

3. Anti-inflammatory Properties

Research on pyrazine derivatives indicates that they possess anti-inflammatory activities. This is particularly relevant for conditions characterized by chronic inflammation, where modulation of inflammatory pathways could provide therapeutic benefits .

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Study on Neuroprotection : In vitro assays demonstrated that the compound significantly protects human neuroblastoma cells from oxidative stress, enhancing cell viability compared to untreated controls .
  • Anticancer Efficacy : In a comparative study with established anticancer agents, this compound showed comparable or superior cytotoxic effects against breast cancer cell lines (MCF-7) with an IC50 value of approximately 10 µM .

Comparative Analysis

Compound NameBiological ActivityIC50 Value (µM)Target
This compoundAnticancer10MCF-7
ResveratrolSIRT1 Activation5SIRT1
DonepezilAChE Inhibition0.5AChE

Q & A

Q. What are the standard synthetic routes for N-phenyl-4-(pyrazin-2-yloxy)piperidine-1-carboxamide?

The synthesis typically involves nucleophilic aromatic substitution and coupling reactions. A common approach starts with functionalizing the pyrazine ring, followed by coupling with a piperidine-carboxamide intermediate. Key steps include:

  • Nucleophilic substitution : Reacting pyrazine derivatives with activated leaving groups (e.g., halides) under basic conditions .
  • Amide coupling : Using reagents like EDCl/HOBt or carbodiimides to link the piperidine and phenylcarboxamide moieties .
  • Solvent optimization : Acetonitrile or dichloromethane are preferred for cyclization steps, with yields influenced by reaction time (12-24 hrs) and temperature (60-80°C) .

Q. How is the compound structurally characterized in academic research?

Characterization relies on spectroscopic and chromatographic methods:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm regioselectivity of substitutions on the piperidine and pyrazine rings .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • HPLC : Purity assessment (>95%) using reverse-phase columns (C18) with acetonitrile/water gradients .

Q. What preliminary biological activities have been reported for this compound?

Early studies highlight:

  • Antimicrobial activity : Moderate inhibition against Gram-positive bacteria (MIC 16-32 µg/mL) via membrane disruption .
  • Anticancer potential : IC50_{50} values of 5-10 µM in breast cancer cell lines, linked to apoptosis induction .
  • Anti-inflammatory effects : COX-2 inhibition observed in vitro (30-40% at 10 µM) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

Key variables include:

  • Temperature control : Higher temperatures (80°C) accelerate pyrazine substitution but risk side reactions (e.g., hydrolysis) .
  • Catalyst selection : Triethylamine enhances coupling efficiency, while palladium catalysts (e.g., Pd(PPh3_3)4_4) improve cross-coupling steps .
  • Workup protocols : Precipitation in cold ether reduces impurities, while column chromatography (silica gel, ethyl acetate/hexane) isolates isomers .

Q. What structure-activity relationship (SAR) insights guide analog design?

Critical structural features include:

  • Piperidine substitution : 4-Position modifications (e.g., fluorophenyl vs. cyclohexenyl) alter target binding affinity by 10-100x .
  • Pyrazine oxygenation : 2-Pyrazinyloxy groups enhance solubility but reduce metabolic stability compared to pyridazine analogs .
  • Amide linker rigidity : Replacing the carboxamide with sulfonamide decreases cytotoxicity (IC50_{50} shifts from 5 µM to >50 µM) .

Q. How should researchers address contradictions in biological assay data?

Discrepancies arise from:

  • Assay conditions : Variability in serum content (e.g., 5% vs. 10% FBS) impacts compound stability in cell-based assays .
  • Solubility limitations : DMSO concentrations >0.1% may artifactually suppress activity in kinase inhibition assays .
  • Target promiscuity : Off-target effects (e.g., PDE4 inhibition) complicate dose-response interpretations; orthogonal assays (e.g., SPR, ITC) validate specificity .

Q. What strategies are used to identify molecular targets and mechanisms?

Advanced approaches include:

  • Virtual screening : Docking studies (AutoDock Vina) predict binding to D1 protease, a herbicidal target, with ∆G values of -9.2 kcal/mol .
  • Biochemical assays : Fluorescence polarization assays quantify binding to kinases (e.g., EGFR, IC50_{50} = 0.8 µM) .
  • X-ray crystallography : Co-crystallization with target proteins (e.g., resolved at 2.1 Å) reveals hydrogen bonding with pyrazine-N and piperidine-O .

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